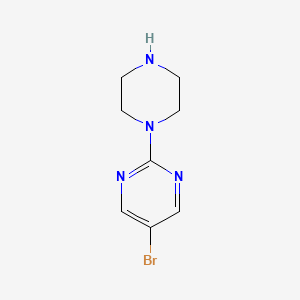

5-Bromo-2-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

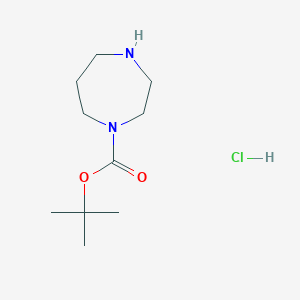

The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine is a brominated pyrimidine derivative that incorporates a piperazine moiety. This structural framework is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design. The presence of the piperazine ring is a common feature in molecules that exhibit a wide range of pharmacological properties, including anti-cancer, antiemetic, and analgesic activities . The bromine atom on the pyrimidine ring can act as a versatile handle for further chemical modifications, making these compounds suitable for various synthetic strategies aimed at developing new therapeutic agents.

Synthesis Analysis

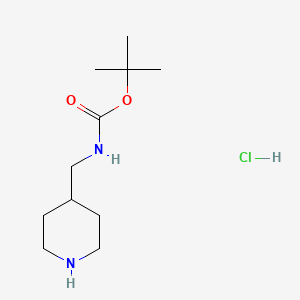

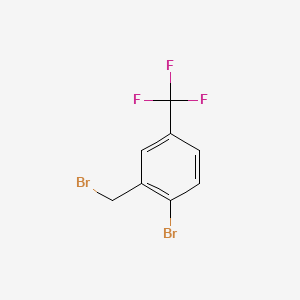

The synthesis of pyrimidine derivatives containing a piperazine unit can involve multiple steps, starting from simple precursors like mercaptoacetic acid. For instance, a 7-bromo-4-chlorothieno[3,2-d]pyrimidine intermediate can be obtained through a 6-step reaction sequence, which can then be further reacted with piperazine derivatives to yield novel compounds . The Buchwald Hartwig coupling reaction is another synthetic approach used to create C-N bonds, which is crucial for the formation of piperazinyl pyrimidine derivatives. This method utilizes palladium catalysis and has been employed to synthesize substituted piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines with good to excellent yields .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a piperazine ring attached to the pyrimidine core. The substitution pattern on the pyrimidine and piperazine rings can significantly influence the molecular conformation and, consequently, the biological activity of these compounds. The structural elucidation of these derivatives is typically achieved using techniques such as 1H NMR, HRMS, and other spectroscopic methods .

Chemical Reactions Analysis

The bromine atom on the pyrimidine ring serves as a reactive site for further chemical transformations. It can undergo nucleophilic substitution reactions with various amines, leading to a diverse array of substituted pyrimidine derivatives . Additionally, the piperazine unit can be modified through reactions with different electrophiles or by N-alkylation, providing a pathway to a wide range of analogs with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application in drug development. The introduction of different substituents on the pyrimidine and piperazine rings can alter these properties, thereby affecting the pharmacokinetic and pharmacodynamic profiles of the compounds. The pharmacological screening of these derivatives has revealed a variety of properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, which are promising for the development of new therapeutic agents .

Aplicaciones Científicas De Investigación

Metabolism and Excretion

5-Bromo-2-(piperazin-1-yl)pyrimidine and its derivatives have been studied for their metabolism and excretion profiles in various species, including humans. For instance, the compound PF-00734200, which includes a pyrimidine ring similar to this compound, showed significant absorption and was primarily eliminated through metabolism and renal clearance (Sharma et al., 2012).

Synthesis and Structure-Activity Relationship (SAR)

Studies have explored the synthesis and SAR of piperazin-1-yl substituted heterobiaryls, including this compound derivatives, for their potential as ligands of various receptors like 5-HT7 receptors. These studies focus on elucidating how structural changes to the pyrimidine core and other substituents affect binding affinity and selectivity (Strekowski et al., 2016).

Anticancer Activity

Some derivatives of this compound have been designed and synthesized with a focus on their potential as anticancer agents. For example, 7-bromothieno[3,2-d]pyrimidine derivatives containing a piperazine unit have shown promise as novel protein tyrosine kinase inhibitors, which are key targets in cancer therapy (Jiang, 2012).

Pharmacological Properties

The pharmacological properties of this compound derivatives have been investigated, particularly their antioxidant, anti-inflammatory, and analgesic activities. This includes studies on compounds like 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine, highlighting the diverse potential uses of these compounds in pharmacology (Adhikari et al., 2012).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This includes research into novel compounds and their effectiveness against various bacterial and fungal species, demonstrating the broad-spectrum potential of these derivatives in antimicrobial applications (Babu et al., 2015).

Safety and Hazards

5-Bromo-2-(piperazin-1-yl)pyrimidine is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-2-(piperazin-1-yl)pyrimidine is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor but does not activate it, instead, it blocks it. This prevents the receptor’s natural ligand, norepinephrine, from binding, thus inhibiting the normal response.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions suggest that this compound can modulate neurotransmitter signaling pathways, potentially influencing various physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the α2-adrenergic receptor can affect neurotransmitter release and cellular responses to stress . Additionally, its partial agonist activity at the 5-HT1A receptor may impact serotonin signaling, which is crucial for mood regulation and other neurological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the α2-adrenergic receptor, inhibiting its activity and thereby modulating neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor involves binding to this receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on its long-term stability and degradation are limited, it is known that the compound is stable under standard storage conditions . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit its intended biochemical effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to acute toxicity, as indicated by its classification as an acute oral toxicant . Threshold effects and specific dosage ranges would need to be determined through detailed animal studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .

Propiedades

IUPAC Name |

5-bromo-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWLBBPOKRHVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373755 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99931-82-5 | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

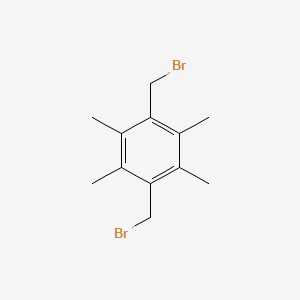

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)